N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a synthetic organic compound featuring a 3,4-dihydropyrazole core substituted with a 4-methoxyphenyl group at position 3, a propylsulfonyl group at position 2, and a phenyl-methanesulfonamide moiety at position 5 of the pyrazole ring.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-12-30(26,27)23-20(15-8-10-18(28-2)11-9-15)14-19(21-23)16-6-5-7-17(13-16)22-29(3,24)25/h5-11,13,20,22H,4,12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOVCDVTFCSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, including antibacterial, enzyme inhibitory, and potential anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including methanesulfonamide and propylsulfonyl moieties. The presence of the 4-methoxyphenyl group and the pyrazole ring contributes to its biological activity.
Biological Activities
1. Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial effectiveness of related compounds:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising inhibition rates, suggesting potential uses in treating neurodegenerative diseases.
- Urease : Inhibitory activity against urease was noted with IC50 values indicating strong potency compared to standard drugs. For example, certain derivatives exhibited IC50 values around 2 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Study on Antibacterial Properties : A study reported that synthesized sulfonamide derivatives demonstrated varying degrees of antibacterial activity against multiple strains. The most active compounds were those that included both the sulfonamide and pyrazole functionalities .
- Enzyme Inhibition Study : Another research project highlighted the potential of these compounds as urease inhibitors. The study utilized docking simulations alongside in vitro assays to confirm the binding interactions with the enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on available evidence:
Compound 1 : N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS: 1203387-55-6)
- Key Differences: Substituent at Position 2: A 2-chloroacetyl group replaces the propylsulfonyl group. Molecular Formula: C₁₉H₂₀ClN₃O₄S (vs. the target compound’s estimated formula: C₂₁H₂₅N₃O₅S₂). This could affect metabolic stability compared to the sulfonyl group in the target compound .
Compound 2 : N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS: 851719-26-1)
- Key Differences: Aryl Group at Position 3: 2-methylphenyl replaces 4-methoxyphenyl. Substituent at Position 2: 2-methylpropanoyl (isobutyryl) replaces propylsulfonyl. Impact:
- The 2-methylphenyl group reduces electron-donating effects compared to 4-methoxyphenyl, altering electronic distribution and possibly binding interactions.
Structural and Property Comparison Table
| Property | Target Compound | Compound 1 (CAS: 1203387-55-6) | Compound 2 (CAS: 851719-26-1) |
|---|---|---|---|
| Position 3 Substituent | 4-methoxyphenyl | 4-methoxyphenyl | 2-methylphenyl |
| Position 2 Substituent | Propylsulfonyl | 2-chloroacetyl | 2-methylpropanoyl (isobutyryl) |
| Molecular Weight (g/mol) | ~461.5 (estimated) | 421.09 | ~435.5 (estimated) |
| Key Functional Groups | Sulfonamide, sulfonyl | Chloroacetyl, sulfonamide | Isobutyryl, sulfonamide |
| Lipophilicity (Predicted) | Moderate (sulfonyl polarity) | High (chloroacetyl reactivity) | High (isobutyryl lipophilicity) |
Research Findings and Implications
- Synthetic Accessibility : Compound 1 (CAS: 1203387-55-6) is commercially available through suppliers like Enamine, indicating established synthetic routes, whereas the target compound’s synthesis remains undocumented in the evidence .
- Biological Relevance: The sulfonamide group in all three compounds is a common pharmacophore in COX-2 inhibitors (e.g., Celecoxib). The chloroacetyl group in Compound 1 may confer cytotoxicity, limiting its utility in drug development compared to the sulfonyl or isobutyryl analogs .
- Structural Optimization : Replacing the 4-methoxyphenyl group in the target compound with 2-methylphenyl (as in Compound 2) could modulate steric interactions in target binding pockets, warranting further exploration .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, and how do they influence its reactivity?
- The compound contains a dihydropyrazole core substituted with a 4-methoxyphenyl group, a propylsulfonyl chain, and a methanesulfonamide-linked phenyl ring. The sulfonamide groups enhance hydrogen-bonding potential, while the methoxy and sulfonyl groups contribute to electron distribution and steric effects. These features are critical for interactions with biological targets like enzymes or receptors .
Q. What synthetic strategies are commonly employed for preparing this compound?
- Synthesis typically involves multi-step protocols:
- Cyclocondensation : Formation of the dihydropyrazole ring via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl intermediates.
- Sulfonylation : Introduction of the propylsulfonyl and methanesulfonamide groups using sulfonyl chlorides under basic conditions.
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
- X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog synthesis : Systematically vary substituents (e.g., replace 4-methoxyphenyl with halogenated or alkylated aromatics).
- Biological assays : Test analogs against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- QSAR modeling : Use computational tools to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Data interpretation : Compare IC₅₀ values and binding affinities to identify critical functional groups .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Potential causes : Metabolic instability, poor bioavailability, or off-target effects.
- Resolution strategies :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS.
- Metabolite identification : Use hepatic microsomes or in vivo samples to detect degradation products .
Q. What experimental approaches can elucidate the compound’s mechanism of enzyme inhibition?
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to the enzyme’s active site.
- Mutagenesis studies : Identify critical residues by substituting amino acids in the enzyme’s binding pocket .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Stress testing : Expose the compound to varying pH (1–9), temperatures (25–40°C), and oxidative/reductive environments.
- Analytical monitoring : Track degradation via HPLC-UV or LC-MS and identify degradation pathways (e.g., hydrolysis of sulfonamide bonds) .
Methodological Challenges and Solutions
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG 400) or lipid-based nanoemulsions.
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyls) or reduce logP via fluorination .
Q. How can computational methods validate molecular docking predictions for this compound?
- Validation steps :
- Molecular dynamics simulations : Assess binding pose stability over time.
- Free-energy calculations : Compare predicted vs. experimental binding affinities (e.g., MM-GBSA).
- Crystallographic validation : Co-crystallize the compound with its target to confirm docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
